A Comprehensive Technical Guide to 2-Chlorocinnamic Acid
A Comprehensive Technical Guide to 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chlorocinnamic acid, a versatile organic compound with applications in organic synthesis and as a bioactive molecule. This document covers its chemical and physical properties, synthesis methodologies, analytical procedures, biological activity, and safety information, presented in a format tailored for scientific and research applications.
Chemical Identifiers and Structure
| Identifier | Value |
| CAS Number | 3752-25-8[1] |
| IUPAC Name | (2E)-3-(2-chlorophenyl)prop-2-enoic acid[1] |
| Molecular Formula | C₉H₇ClO₂[1][2] |
| SMILES | C1=CC=C(C(=C1)Cl)/C=C/C(=O)O |
| InChI Key | KJRRTHHNKJBVBO-AATRIKPKSA-N |
Physicochemical Properties
The key physicochemical properties of 2-Chlorocinnamic acid are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 182.61 g/mol | [3] |
| Appearance | White to light yellow crystalline solid/powder | [2][4] |
| Melting Point | 208-210 °C | [4] |
| Boiling Point | 260.71°C (estimated) | [4] |
| pKa | 4.23 (at 25 °C) | [4] |
Solubility Data
2-Chlorocinnamic acid is sparingly soluble in water but shows good solubility in various organic solvents.[2][4]
| Solvent | Solubility |
| Water | Sparingly soluble/Insoluble[2][4] |
| Ethanol | Soluble[2][4] |
| Acetone | Soluble[2][4] |
| Chloroform (B151607) | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Ethyl Acetate (B1210297) | Soluble[4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[4] |
Synthesis and Reactivity
2-Chlorocinnamic acid is primarily synthesized through condensation reactions. The most common methods are the Perkin reaction and the Meerwein reaction. It is a versatile intermediate in organic synthesis, capable of undergoing reactions such as esterification and reduction.[2]
Perkin Reaction Synthesis
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[5][6][7] For the synthesis of 2-Chlorocinnamic acid, 2-chlorobenzaldehyde (B119727) is reacted with acetic anhydride and sodium acetate.
Meerwein Reaction Synthesis
An alternative route is the Meerwein reaction, which involves the diazotization of an aniline (B41778) followed by a copper-catalyzed reaction with an activated alkene.[8] For 2-Chlorocinnamic acid, this involves the diazotization of o-chloroaniline and its subsequent reaction with acrylic acid.[8]
Applications in Research and Drug Development
2-Chlorocinnamic acid serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] It is also investigated for its own biological activities. A notable application is its role as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. This property makes it a compound of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Biological Activity: Tyrosinase Inhibition
2-Chlorocinnamic acid has been shown to inhibit mushroom tyrosinase. The inhibition is characterized as a reversible and uncompetitive mechanism. The IC50 value for its diphenolase activity has been determined to be 0.765 mM.
Experimental Protocols
Synthesis via Perkin Reaction (Representative Protocol)
This protocol is adapted from the general procedure for the Perkin reaction to synthesize cinnamic acids.[5][6]
Materials:
-
2-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Ethanol
-
Distilled water
Procedure:
-
Combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2.5 equivalents), and anhydrous sodium acetate (1-1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at 160-180°C for 3-5 hours.
-
Allow the reaction mixture to cool slightly and pour it into a beaker containing water.
-
Add a saturated solution of sodium bicarbonate until the solution is basic to neutralize the excess acetic anhydride and convert the product to its sodium salt.
-
Remove any unreacted 2-chlorobenzaldehyde by steam distillation.
-
Cool the remaining solution and filter to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid with stirring until precipitation of the product is complete.
-
Collect the crude 2-Chlorocinnamic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
Analytical Methods
Instrumentation and Conditions (Representative):
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid), gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 270 nm)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-Chlorocinnamic acid in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare working standards and samples by diluting the stock solution to the desired concentration range.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the samples and standards.
-
Data Analysis: Identify and quantify the 2-Chlorocinnamic acid peak based on its retention time and peak area compared to the standards.
Instrumentation and Sample Preparation (Representative):
-
Spectrometer: 300 MHz or higher
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
Sample Preparation: Dissolve 5-10 mg of 2-Chlorocinnamic acid in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. For 2-Chlorocinnamic acid in DMSO-d₆, characteristic signals are observed for the vinylic and aromatic protons.
-
¹³C NMR: Acquire the carbon spectrum. Characteristic signals will be present for the carboxylic acid carbon, vinylic carbons, and aromatic carbons.
Safety and Toxicology
2-Chlorocinnamic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10] The toxicological properties have not been fully investigated.[9] For the related compound, p-Chlorocinnamic acid, an oral LD50 of 1.622 mg/kg has been reported in mice.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318/H319: Causes serious eye damage/irritation[1]
-
H335: May cause respiratory irritation[10]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]
References
- 1. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3752-25-8: 2-Chlorocinnamic acid | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Chlorocinnamic acid | 3752-25-8 [chemicalbook.com]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. 3752-25-8 Cas No. | 2-Chlorocinnamic acid | Apollo [store.apolloscientific.co.uk]
